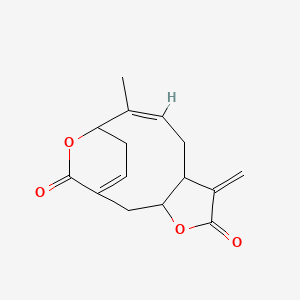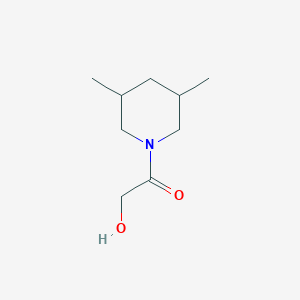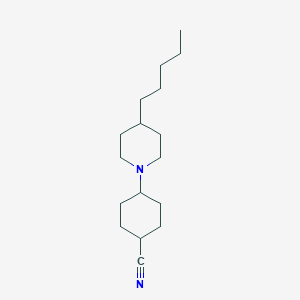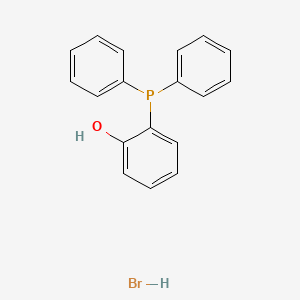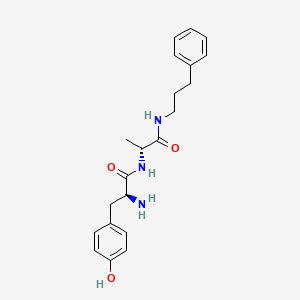
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is a synthetic peptide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is characterized by the presence of a tyrosine residue linked to a phenylpropyl group and an alaninamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or other functional groups.
Substitution: The aromatic ring of the phenylpropyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of amide bonds can produce amines.
Applications De Recherche Scientifique
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, while the phenylpropyl group can enhance hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-O-phosphono-L-tyrosyl-N-(3-phenylpropyl)-L-norvalinamide
- L-Alaninamide,3,5-dimethoxy-O-methyl-N-(1-oxo-3-phenylpropyl)-L-tyrosyl-N-[(1R)-1-borono-3-methylbutyl]
Uniqueness
L-Tyrosyl-N-(3-phenylpropyl)-D-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
80705-44-8 |
|---|---|
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-15(20(26)23-13-5-8-16-6-3-2-4-7-16)24-21(27)19(22)14-17-9-11-18(25)12-10-17/h2-4,6-7,9-12,15,19,25H,5,8,13-14,22H2,1H3,(H,23,26)(H,24,27)/t15-,19+/m1/s1 |
Clé InChI |
CXYKKPSGJGNANU-BEFAXECRSA-N |
SMILES isomérique |
C[C@H](C(=O)NCCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)NCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


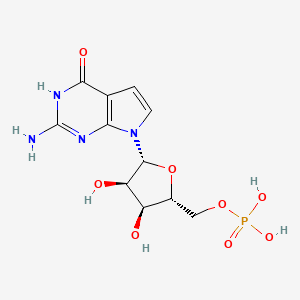
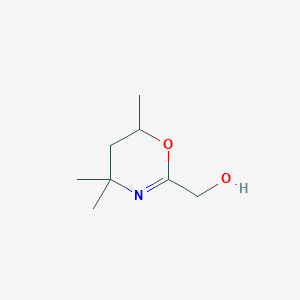
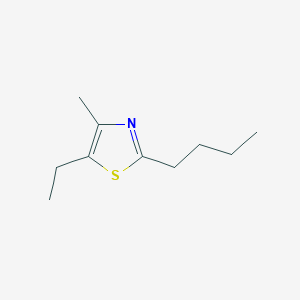
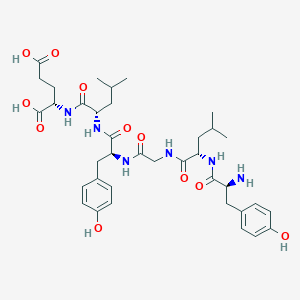

![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
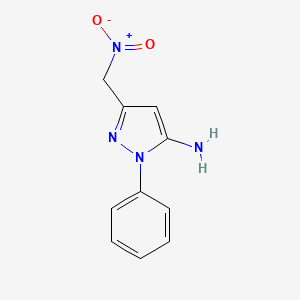
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
